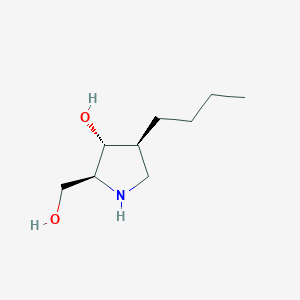![molecular formula C12H17NO2S B15172924 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide CAS No. 918828-08-7](/img/structure/B15172924.png)
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a sulfanyl group, which is further connected to a propylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide typically involves the following steps:
Formation of the Hydroxyphenyl Sulfanyl Intermediate: This step involves the reaction of 4-hydroxythiophenol with a suitable alkylating agent to form the hydroxyphenyl sulfanyl intermediate.
Amidation Reaction: The intermediate is then reacted with propylpropanamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfanyl group can be reduced to form thiols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and reduced sulfur-containing compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form disulfide bonds, affecting protein structure and function. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)propionic acid
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzyl alcohol
Comparison
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide is unique due to the presence of both a hydroxyphenyl and a sulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of oxidative and reductive capabilities, making it versatile for various applications in research and industry.
Properties
CAS No. |
918828-08-7 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-N-propylpropanamide |
InChI |
InChI=1S/C12H17NO2S/c1-2-8-13-12(15)7-9-16-11-5-3-10(14)4-6-11/h3-6,14H,2,7-9H2,1H3,(H,13,15) |
InChI Key |
ZWPLPPUSGRDDNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCSC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


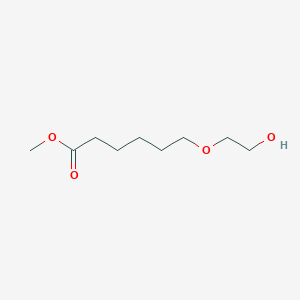
![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)
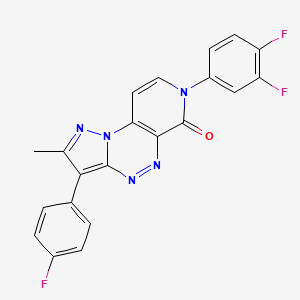
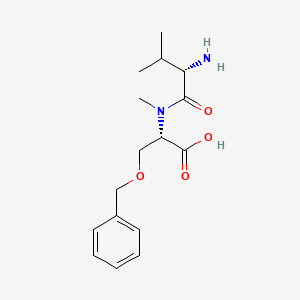
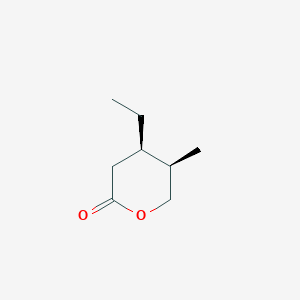
![(1R,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B15172885.png)
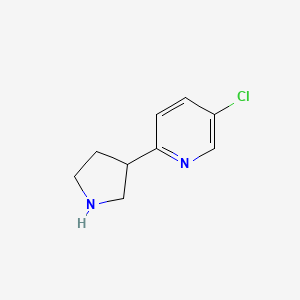
![N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15172903.png)
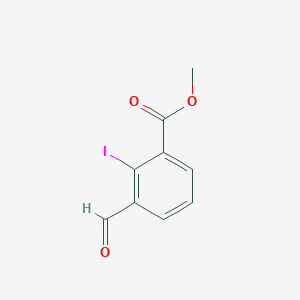
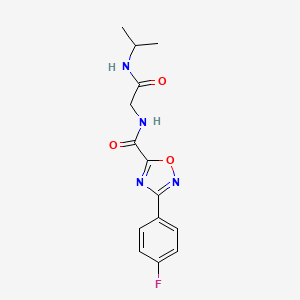
![1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15172918.png)
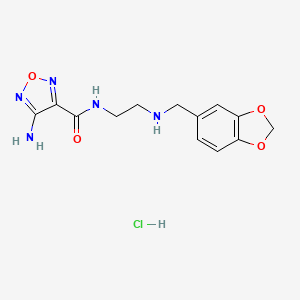
![N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15172938.png)
